molecular formula C17H28N4O2 B7085670 N-[(1-ethylimidazol-2-yl)methyl]-1-(2-methylbutanoyl)piperidine-3-carboxamide

N-[(1-ethylimidazol-2-yl)methyl]-1-(2-methylbutanoyl)piperidine-3-carboxamide

Cat. No.: B7085670
M. Wt: 320.4 g/mol
InChI Key: LMVILBJKJWDRAB-UHFFFAOYSA-N
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Description

N-[(1-ethylimidazol-2-yl)methyl]-1-(2-methylbutanoyl)piperidine-3-carboxamide is a complex organic compound with a unique structure that combines an imidazole ring, a piperidine ring, and a carboxamide group

Properties

IUPAC Name

N-[(1-ethylimidazol-2-yl)methyl]-1-(2-methylbutanoyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-4-13(3)17(23)21-9-6-7-14(12-21)16(22)19-11-15-18-8-10-20(15)5-2/h8,10,13-14H,4-7,9,11-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVILBJKJWDRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)N1CCCC(C1)C(=O)NCC2=NC=CN2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylimidazol-2-yl)methyl]-1-(2-methylbutanoyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The key steps include:

    Formation of the Imidazole Intermediate: This involves the alkylation of imidazole with ethyl bromide under basic conditions to yield 1-ethylimidazole.

    Preparation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The final step involves coupling the 1-ethylimidazole intermediate with the piperidine intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylimidazol-2-yl)methyl]-1-(2-methylbutanoyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the imidazole and piperidine rings.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

N-[(1-ethylimidazol-2-yl)methyl]-1-(2-methylbutanoyl)piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(1-ethylimidazol-2-yl)methyl]-1-(2-methylbutanoyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylimidazol-2-yl)methyl]-1-(2-methylbutanoyl)piperidine-3-carboxamide
  • N-[(1-ethylimidazol-2-yl)methyl]-1-(2-ethylbutanoyl)piperidine-3-carboxamide

Uniqueness

N-[(1-ethylimidazol-2-yl)methyl]-1-(2-methylbutanoyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

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